Product packaging for Diethyl 2,4-dibromopentanedioate(Cat. No.:CAS No. 870-78-0)

Diethyl 2,4-dibromopentanedioate

Cat. No.: B3161448
CAS No.: 870-78-0
M. Wt: 346.01 g/mol
InChI Key: DUSLEJGELFKEAS-UHFFFAOYSA-N
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Description

Significance of Diethyl 2,4-dibromopentanedioate as a Versatile Synthetic Intermediate

Among the diverse range of halogenated dicarboxylic acid esters, this compound (also known as diethyl 2,4-dibromoglutarate) stands out as a particularly significant synthetic intermediate. Its structure, featuring two bromine atoms on the carbon backbone of a glutarate derivative, presents two electrophilic centers. This arrangement makes it an ideal precursor for the synthesis of various five-membered ring systems through reactions with dinucleophiles. The reactivity of the bromine atoms allows for their displacement by a variety of nucleophiles, leading to the formation of substituted cyclic compounds with a range of functionalities. The ethyl ester groups, in turn, can be further manipulated, offering a pathway to a diverse array of derivatives.

Overview of Dihalogenated Glutarate Derivatives in Chemical Research

Dihalogenated glutarate derivatives, in general, have been employed in a number of synthetic applications. Their ability to act as bis-electrophiles makes them key reactants in cyclization reactions. For instance, the reaction of such compounds with sulfur nucleophiles can lead to the formation of tetrahydrothiophene (B86538) derivatives, which are important structural motifs in various biologically active molecules and materials. Similarly, reactions with nitrogen-based nucleophiles can afford substituted piperidines and other nitrogen-containing heterocycles. The stereochemistry of the halogen atoms in these glutarate derivatives can also play a crucial role in controlling the stereochemical outcome of the cyclization, allowing for the synthesis of specific stereoisomers of the target molecules.

Scope and Research Objectives for this compound

The primary research interest in this compound lies in its application as a precursor for the synthesis of functionalized five-membered heterocyclic and carbocyclic systems. A key objective is to explore its reactivity with various nucleophiles to construct molecular scaffolds that are otherwise difficult to access. A significant area of investigation is its use in the synthesis of substituted tetrahydrothiophenes, which are valuable building blocks in medicinal chemistry and materials science. Research in this area aims to develop efficient and stereoselective methods for the cyclization of this compound and to explore the further functionalization of the resulting cyclic products.

A notable application of compounds structurally related to this compound is in the synthesis of thiophene (B33073) derivatives. For example, the reaction of a 2,4-dihaloester with a sulfur source is a known method for constructing the tetrahydrothiophene ring. This approach highlights the potential of this compound in similar transformations.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number870-78-0 researchgate.netgoogle.com
Molecular FormulaC9H14Br2O4 researchgate.netgoogle.com
Molecular Weight346.01 g/mol researchgate.netgoogle.com
Boiling Point163-164 °C at 11 Torr researchgate.netgoogle.com
Density1.6042 g/cm³ researchgate.netgoogle.com

Table 2: Representative Reaction of a Dihaloester Analog for Thiophene Synthesis

The following table illustrates a representative reaction for the synthesis of a thiophene derivative from a related succinic anhydride, demonstrating the general principle applicable to this compound.

ReactantReagentProductReference
Alkylsuccinic anhydridePhosphorus pentasulfide3-Alkylthiophene

This reaction showcases the utility of di-electrophilic species in the construction of heterocyclic rings, a key application envisioned for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14Br2O4 B3161448 Diethyl 2,4-dibromopentanedioate CAS No. 870-78-0

Properties

IUPAC Name

diethyl 2,4-dibromopentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14Br2O4/c1-3-14-8(12)6(10)5-7(11)9(13)15-4-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSLEJGELFKEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C(=O)OCC)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Br2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Diethyl 2,4 Dibromopentanedioate

Established Synthetic Routes from Dicarboxylic Acid Precursors

The principal and most direct method for the synthesis of Diethyl 2,4-dibromopentanedioate involves a two-step process commencing with glutaric acid. This process entails the bromination of the dicarboxylic acid followed by esterification.

Synthesis via Glutaryl Dichloride Bromination

A potential, though less documented, route involves the initial conversion of glutaric acid to its more reactive diacyl chloride derivative, glutaryl dichloride, followed by regioselective bromination.

Glutaryl dichloride, also known as pentanedioyl dichloride, is an organic compound with the chemical formula (CH₂)₃(COCl)₂. It is the diacyl chloride derivative of glutaric acid. The synthesis of glutaryl dichloride from glutaric acid is a standard transformation in organic chemistry, typically achieved by reacting glutaric acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is a common method for preparing acyl chlorides under mild conditions.

Table 1: Physical Properties of Glutaryl Dichloride

Property Value
Molecular Formula C₅H₆Cl₂O₂
Molar Mass 169.00 g·mol⁻¹
Appearance Colorless liquid
Boiling Point 217 °C (423 °F; 490 K)
Density 1.324 g/mL

| CAS Number | 2873-74-7 |

This data is for illustrative purposes and is based on available literature.

The regioselective bromination of glutaryl dichloride at the 2 and 4 positions presents a significant synthetic challenge. The electron-withdrawing nature of the carbonyl groups deactivates the adjacent α-carbons, making electrophilic substitution difficult. However, under radical conditions, such as those employed in the Wohl-Ziegler bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide), bromination at the α-positions could be feasible. wikipedia.org The challenge lies in achieving dibromination specifically at the 2 and 4 positions without over-bromination or other side reactions. The precise conditions for achieving high regioselectivity for this specific transformation are not well-documented in the available literature.

Esterification Protocols for Pentanedioic Acid Derivatives

The most commonly cited method for the preparation of this compound is the esterification of 2,4-dibromoglutaric acid with ethanol. This reaction is typically carried out under acidic catalysis, a process known as Fischer-Speier esterification. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com

The general reaction is as follows:

HOOC-CH(Br)-CH₂-CH(Br)-COOH + 2 CH₃CH₂OH ⇌ CH₃CH₂OOC-CH(Br)-CH₂-CH(Br)-COOCH₂CH₃ + 2 H₂O

Commonly used acid catalysts include sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). orgsyn.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (ethanol) is often used, or water is removed as it is formed, for instance, by azeotropic distillation with a suitable solvent like toluene (B28343). masterorganicchemistry.com

Table 2: Representative Conditions for Fischer Esterification

Parameter Condition Rationale
Reactants 2,4-Dibromoglutaric acid, Ethanol (excess) Excess alcohol shifts the equilibrium towards the product side.
Catalyst Concentrated H₂SO₄ or dry HCl Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Temperature Reflux Increases the reaction rate.
Reaction Time Several hours To allow the reaction to reach equilibrium.

| Work-up | Neutralization, extraction, and distillation | To isolate and purify the final product. |

This table represents typical conditions for Fischer esterification and is not based on a specific documented synthesis of this compound.

Alternative Approaches to α,γ-Dibrominated Diesters

Alternative synthetic strategies towards α,γ-dibrominated diesters like this compound could be envisioned, although they are not specifically reported for this compound. One such approach is the malonic ester synthesis. wikipedia.orgyoutube.com

A hypothetical route could involve the alkylation of diethyl malonate with a suitable three-carbon electrophile that already contains a bromine atom or a precursor to it. A more plausible, albeit multi-step, approach would be to first synthesize diethyl 1,1,3,3-propanetetracarboxylate and then perform a selective hydrolysis and decarboxylation to yield glutaric acid, which can then be brominated and esterified as described above. A more direct, but challenging, approach would be to perform a double alkylation of a malonic ester derivative, but controlling the stoichiometry and preventing polymerization would be difficult.

Reaction Condition Optimization and Yield Enhancement Strategies

For the established synthesis of this compound via the esterification of 2,4-dibromoglutaric acid, several strategies can be employed to optimize the reaction conditions and enhance the yield.

Le Chatelier's Principle: As Fischer esterification is a reversible reaction, applying Le Chatelier's principle is crucial. This can be achieved by using a large excess of ethanol, which acts as both a reactant and a solvent, to drive the equilibrium towards the product side. masterorganicchemistry.com

Water Removal: The continuous removal of water as it is formed is another effective strategy. This can be accomplished by using a Dean-Stark apparatus during the reflux, where the water forms an azeotrope with a solvent like toluene and is collected.

Catalyst Choice and Concentration: The choice and concentration of the acid catalyst can influence the reaction rate. While sulfuric acid is common, other catalysts like p-toluenesulfonic acid (p-TsOH) can also be used and may offer advantages in terms of easier handling and reduced side reactions.

Temperature and Reaction Time: Optimizing the reaction temperature (typically the reflux temperature of the alcohol) and the reaction time is essential to ensure the reaction goes to completion without significant decomposition of the reactants or products. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time.

Table 3: Compound Names

Compound Name
This compound
Glutaric acid
Glutaryl dichloride
Thionyl chloride
Oxalyl chloride
N-bromosuccinimide
2,4-dibromoglutaric acid
Ethanol
Sulfuric acid
Hydrogen chloride
Toluene
p-Toluenesulfonic acid
Diethyl malonate

Mechanistic Investigations of Bromination and Derivatization Reactions

Detailed Reaction Mechanisms for α,γ-Dibromination

The α,γ-dibromination of diethyl pentanedioate (B1230348) proceeds through a multi-step mechanism, which is characteristic of the halogenation of carbonyl compounds possessing α-hydrogens. The reaction is typically acid- or base-catalyzed, with the acid-catalyzed pathway being more common for selective bromination.

Acid-Catalyzed Bromination:

The generally accepted mechanism for the acid-catalyzed α-halogenation of a carbonyl compound involves the formation of an enol intermediate. In the case of diethyl pentanedioate, this process occurs sequentially at both α-positions (relative to the two ester functional groups), which are also the γ-positions with respect to each other.

Step 1: Enolization The reaction is initiated by the protonation of one of the carbonyl oxygens by an acid catalyst (e.g., HBr). This increases the acidity of the α-hydrogens. A weak base (which can be the solvent or the bromide ion) then abstracts an α-proton, leading to the formation of an enol intermediate.

Step 2: Nucleophilic Attack by the Enol The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂). This results in the formation of a protonated α-bromo ester and a bromide ion.

Step 3: Deprotonation A base (e.g., water or bromide ion) removes the proton from the carbonyl oxygen, regenerating the catalyst and yielding the mono-brominated product, diethyl 2-bromopentanedioate.

Step 4: Second Bromination The process is then repeated at the other α-position (the γ-position relative to the first bromination site). The presence of the electron-withdrawing bromine atom at the 2-position slightly deactivates the ester towards further enolization, but under appropriate reaction conditions, the second bromination occurs to yield the final product, diethyl 2,4-dibromopentanedioate.

EtOOC-CH₂-CH₂-CH₂-COOEt + 2 Br₂ → EtOOC-CH(Br)-CH₂-CH(Br)-COOEt + 2 HBr

The formation of the dibrominated product is favored by using a stoichiometric amount of bromine under conditions that promote enolization.

Kinetic and Thermodynamic Considerations in Bromination

The rate of the α-bromination of esters is often found to be independent of the bromine concentration but dependent on the concentration of the ester and the acid catalyst. This is because the rate-determining step is typically the formation of the enol.

Kinetic Profile: The rate law for the acid-catalyzed bromination can often be expressed as:

Rate = k[Diethyl Pentanedioate][H⁺]

This indicates that the initial enolization is the slowest step in the sequence. Once the enol is formed, it reacts rapidly with bromine.

A hypothetical reaction coordinate diagram for the first bromination step illustrates these energy changes:

Reaction Coordinate Species Relative Free Energy (kJ/mol)
1Diethyl pentanedioate + H⁺0
2Protonated Diethyl pentanedioate+15
3Transition State for Enolization+95
4Enol + H⁺+60
5Transition State for Bromination+70
6Protonated Diethyl 2-bromopentanedioate-40
7Diethyl 2-bromopentanedioate + H⁺-50

This table presents a hypothetical energy profile for illustrative purposes.

Solvent Effects and Catalysis in the Synthetic Pathway

The choice of solvent and catalyst plays a pivotal role in the efficiency and selectivity of the α,γ-dibromination of diethyl pentanedioate.

Solvent Effects: The polarity of the solvent can influence the rate of both the enolization and the subsequent bromination steps.

Protic Solvents: Solvents like acetic acid or water can participate in the proton transfer steps, potentially accelerating the enolization process. libretexts.org However, they can also solvate the bromide ion, which might be involved in the deprotonation step. Acetic acid is a commonly used solvent as it can act as both a solvent and a catalyst.

Aprotic Solvents: Non-polar, aprotic solvents such as carbon tetrachloride or chloroform (B151607) can also be used. In these solvents, the enolization may be slower, but the subsequent reaction with bromine can be very fast. The use of chlorinated solvents has been noted to influence the regioselectivity in the bromination of other types of compounds. rsc.org The choice of solvent can also affect the solubility of the reactants and the resulting product.

A summary of how different solvents might affect the reaction is presented below:

Solvent Polarity Expected Effect on Enolization Rate Potential Side Reactions
Acetic AcidPolar ProticModerate to HighCan participate in ester exchange
Carbon TetrachlorideNon-polarLowRadical side reactions if initiated
ChloroformPolar AproticModerateGenerally a good inert solvent
Diethyl EtherPolar AproticLow to ModerateLow boiling point may limit reaction temperature

This table provides a qualitative overview of potential solvent effects.

Catalysis: While acid catalysis is the most common method for this type of reaction, other catalytic systems can be envisaged.

Acid Catalysts: Strong protic acids like HBr (which is also a product), H₂SO₄, or Lewis acids can be used to promote enolization. The amount of catalyst needs to be carefully controlled to avoid side reactions such as ester hydrolysis.

Lewis Acid Catalysis: In some bromination reactions, Lewis acids like aluminum chloride (AlCl₃) have been used as catalysts, even in solvents like chloroform. buketov.edu.kz They function by coordinating to the carbonyl oxygen, thereby increasing the acidity of the α-protons.

Base Catalysis: While base-catalyzed bromination is possible, it is often less selective and can lead to polybromination and haloform reactions, especially if the ester can be easily deprotonated at multiple sites. For diethyl pentanedioate, selective α,γ-dibromination under basic conditions would be challenging to control.

Stereochemical Considerations in Diethyl 2,4 Dibromopentanedioate Chemistry

Analysis of Potential Stereoisomers and Diastereomers

The structure of diethyl 2,4-dibromopentanedioate contains two chiral centers at the C2 and C4 positions, as each of these carbon atoms is bonded to four different groups: a hydrogen atom, a bromine atom, a carboethoxy group (-COOEt), and a substituted carbon chain. The presence of 'n' number of chiral centers in a molecule can lead to a maximum of 2n stereoisomers. For this compound, with n=2, a maximum of four stereoisomers are possible.

These stereoisomers can be categorized into two main forms: a pair of enantiomers and a meso compound. The enantiomers are non-superimposable mirror images of each other and exhibit opposite optical rotations. These are the (2R,4R) and (2S,4S) isomers. The meso form, designated as the (2R,4S) or (2S,4R) isomer, is achiral due to an internal plane of symmetry. This internal symmetry plane renders the molecule superimposable on its mirror image, and consequently, a meso compound is optically inactive.

Therefore, this compound exists as a set of three distinct stereoisomers: one pair of enantiomers and one meso diastereomer. The synthesis of this compound without any stereochemical control, for instance, through the direct bromination of diethyl glutarate, typically results in a mixture of these diastereomers.

Table 1: Potential Stereoisomers of this compound

StereoisomerConfigurationChiralityOptical Activity
Enantiomer 1(2R,4R)ChiralOptically Active
Enantiomer 2(2S,4S)ChiralOptically Active
Meso form(2R,4S)AchiralOptically Inactive

Strategies for Stereoselective Synthesis

The controlled synthesis of a specific stereoisomer of this compound is a significant challenge that necessitates the use of stereoselective synthetic strategies. Such strategies are crucial for isolating the desired biological activity or for controlling the stereochemical outcome of subsequent reactions.

One of the primary approaches to achieve stereoselectivity is through the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical course of a reaction. For instance, the starting material, a derivative of glutaric acid, could be esterified with a chiral alcohol. The resulting diastereomeric esters can then be separated, and subsequent bromination would proceed under the steric influence of the chiral auxiliary, leading to the preferential formation of one diastereomer of the product. After the desired stereochemistry is established, the chiral auxiliary can be cleaved to yield the enantiomerically enriched this compound.

Another powerful strategy is substrate-controlled diastereoselective synthesis . This approach relies on the inherent stereochemistry of a chiral starting material to direct the formation of new stereocenters. For example, starting with an enantiomerically pure precursor that already contains one of the desired stereocenters can influence the stereochemical outcome of the introduction of the second stereocenter.

Catalytic asymmetric synthesis represents a highly efficient method for generating chiral molecules. This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. While specific applications to this compound are not extensively documented, chiral catalysts have been successfully employed in the asymmetric halogenation of related dicarbonyl compounds.

Enantiomeric Resolution Techniques for Chiral Derivatives

When a stereoselective synthesis is not feasible or results in a mixture of enantiomers, resolution techniques can be employed to separate the racemic mixture. For the chiral derivatives of this compound, several methods can be considered.

Classical resolution involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, such as solubility and melting point, they can be separated by conventional techniques like fractional crystallization or chromatography. For instance, if the ester groups of racemic this compound are hydrolyzed to the corresponding dicarboxylic acid, this diacid can be reacted with a chiral amine (e.g., brucine, strychnine, or a synthetic chiral amine) to form diastereomeric salts. After separation of these salts by crystallization, the individual enantiomers of the dicarboxylic acid can be regenerated and subsequently re-esterified to obtain the enantiomerically pure this compound.

Chromatographic resolution is another powerful technique. This can be achieved by using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The enantiomers of the chiral derivative will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

Enzymatic resolution offers a highly selective and environmentally benign approach. Enzymes, being chiral macromolecules, can exhibit high enantioselectivity in their catalytic activity. For example, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of the this compound, leaving the other enantiomer unreacted. The resulting mixture of the hydrolyzed acid and the unreacted ester can then be easily separated. The choice of the specific lipase and reaction conditions is crucial for achieving high enantioselectivity.

Influence of Stereochemistry on Subsequent Reactivity

The stereochemical configuration of this compound can significantly influence the outcome of subsequent chemical reactions. The spatial arrangement of the bromine atoms and the ester groups dictates the accessibility of the reactive sites and can lead to different products or reaction rates for the different stereoisomers.

For instance, in intramolecular cyclization reactions, the relative stereochemistry of the two bromine atoms will determine the stereochemistry of the resulting cyclic product. The meso isomer, with its syn relationship between the bromine atoms (on the same side in a planar representation), may lead to a different ring-closing pathway or product compared to the anti relationship in the chiral enantiomers.

In reactions involving nucleophilic substitution at the C2 and C4 positions, the stereochemistry will affect the trajectory of the incoming nucleophile. This can influence the stereochemical outcome of the substitution, potentially leading to either retention or inversion of configuration at the stereocenters, depending on the reaction mechanism (SN1 or SN2) and the nature of the nucleophile and solvent.

Furthermore, the stereochemistry of this compound is critical when it is used as a building block in the synthesis of more complex molecules, particularly those with defined stereochemistry, such as pharmaceuticals or natural products. The stereochemical integrity of the starting material directly translates to the stereochemistry of the final product, highlighting the importance of having access to stereochemically pure isomers of this versatile compound. For example, diethyl meso-2,5-dibromoadipate, a closely related compound, is utilized as a difunctional initiator in polymerization reactions, where its defined stereochemistry can influence the tacticity and properties of the resulting polymer. A similar influence can be expected for the stereoisomers of this compound in such applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would be the principal technique for the structural elucidation of Diethyl 2,4-dibromopentanedioate, providing detailed information about the hydrogen and carbon framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

¹H NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethoxy and the pentanedioate (B1230348) backbone protons.

Ethoxy Protons: The ethyl groups would give rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, due to coupling with each other. The methylene protons would be expected to have a chemical shift in the range of δ 4.0-4.5 ppm, being deshielded by the adjacent oxygen atom. The methyl protons would appear further upfield, typically around δ 1.2-1.4 ppm.

Methine Protons (CHBr): The two methine protons at the C2 and C4 positions, being attached to an electronegative bromine atom and a carbonyl group, would be significantly deshielded and are expected to resonate at approximately δ 4.5-5.0 ppm. Their multiplicity would depend on the coupling with the adjacent methylene protons.

Methylene Protons (CH₂): The central methylene protons at the C3 position would be coupled to the two methine protons at C2 and C4. This would likely result in a complex multiplet. The diastereotopic nature of these protons could lead to further complexity in the spectrum.

A hypothetical data table for the ¹H NMR spectrum is presented below:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.7Multiplet2HH-2, H-4
~4.2Quartet4HOCH₂ CH₃
~2.5Multiplet2HH-3
~1.3Triplet6HOCH₂CH₃

The magnitude of the vicinal coupling constants (³J) between the protons on C2 and C3, and C3 and C4 would provide valuable information about the dihedral angles and, consequently, the preferred conformation of the molecule in solution. Analysis of these coupling constants could help in determining the relative stereochemistry (syn vs. anti) of the two bromine atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms in the molecule.

Carbonyl Carbons (C=O): The carbonyl carbons of the ester groups are expected to be the most deshielded, appearing in the range of δ 165-175 ppm.

Methine Carbons (CHBr): The carbons bearing the bromine atoms (C2 and C4) would be found in the range of δ 40-50 ppm.

Ethoxy Carbons: The OCH₂ carbons would resonate around δ 60-65 ppm, while the CH₃ carbons would be observed at approximately δ 14 ppm.

Methylene Carbon (CH₂): The central methylene carbon (C3) would likely appear around δ 30-40 ppm.

A hypothetical ¹³C NMR data table is shown below:

Chemical Shift (δ, ppm)Assignment
~170C=O
~62OC H₂CH₃
~45C-2, C-4
~35C-3
~14OCH₂C H₃

Two-Dimensional NMR Spectroscopic Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the complete connectivity and stereochemistry of this compound, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would establish the proton-proton coupling networks, confirming the connectivity between the ethoxy protons and the protons along the pentanedioate backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about through-space proximity of protons, which is vital for determining the stereochemical relationship between the substituents on the chiral centers (C2 and C4).

The application of these advanced spectroscopic methods would enable a complete and unambiguous structural elucidation of this compound. However, the lack of published experimental data prevents a detailed, evidence-based analysis at this time.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing critical information about the molecular weight and structure of a compound. For this compound, both high-resolution and fragmentation analyses have been employed for a thorough characterization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. Due to the lack of specific experimental data in peer-reviewed literature for this compound, the exact mass is calculated based on its molecular formula, C₉H₁₄Br₂O₄. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) results in a characteristic isotopic pattern.

Calculated HRMS Data for this compound

Molecular Ion Calculated Exact Mass (m/z)
[C₉H₁₄⁷⁹Br₂O₄+H]⁺ 344.9281
[C₉H₁₄⁷⁹Br⁸¹BrO₄+H]⁺ 346.9260

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Analysis

While specific ESI-MS fragmentation data for this compound is not extensively documented, the fragmentation patterns of similar ester compounds can provide insight into its likely behavior. In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. Subsequent fragmentation would likely involve the loss of the ethoxy groups (-OCH₂CH₃) and cleavage adjacent to the carbonyl groups and bromine atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its ester and alkyl halide functionalities.

Expected IR Absorption Bands for this compound

Functional Group Bond Expected Wavenumber (cm⁻¹)
Ester C=O (stretching) 1750-1735
Ester C-O (stretching) 1300-1000
Alkyl Halide C-Br (stretching) 690-550

Reactivity and Transformations of Diethyl 2,4 Dibromopentanedioate

Nucleophilic Substitution Reactions at Brominated Carbons

The carbon-bromine bonds in diethyl 2,4-dibromopentanedioate are polarized, with the carbon atoms bearing a partial positive charge, making them electrophilic sites for nucleophilic attack. These reactions typically proceed via an SN2 mechanism, involving the backside attack of the nucleophile and inversion of stereochemistry at the carbon center. The presence of two such sites allows for mono- or di-substitution, depending on the stoichiometry and reaction conditions.

Alkylation Reactions

The substitution of the bromine atoms with carbon nucleophiles, known as alkylation, is a fundamental method for forming new carbon-carbon bonds. A classic approach involves the use of stabilized carbanions, such as those derived from malonic esters. pearson.comwikipedia.org In this type of reaction, a base like sodium ethoxide is used to deprotonate diethyl malonate, creating a nucleophilic enolate. masterorganicchemistry.com This enolate can then attack the electrophilic carbon of this compound, displacing the bromide ion.

Given that the substrate has two reactive sites, the reaction can lead to a mixture of products. Using one equivalent of the malonate nucleophile could result in a mono-alkylated product. If a dihalide is used, intramolecular alkylation can lead to the formation of cyclic compounds, a process known as the Perkin alicyclic synthesis. wikipedia.org The efficiency of dialkylation can be sensitive to steric hindrance, and forcing conditions might be required, especially for the introduction of a second, bulky substituent. google.com

Table 1: Illustrative Alkylation Reaction with Diethyl Malonate

Reactant 1Reactant 2BaseExpected Product Type
This compoundDiethyl malonateSodium ethoxideC-Alkylated pentanedioate (B1230348) derivative

This table illustrates a potential reaction pathway. Specific yields and conditions for this compound are not widely reported.

Reactions with Heteroatom Nucleophiles (e.g., nitrogen, sulfur)

Nitrogen and sulfur compounds are effective nucleophiles that can react with alkyl halides to form new carbon-nitrogen or carbon-sulfur bonds. The reactivity of these nucleophiles is a cornerstone of synthetic organic chemistry for building a wide variety of functional groups and heterocyclic systems. nih.govuni-muenchen.de

The reaction of this compound with a suitable nitrogen nucleophile can lead to the formation of cyclic structures like lactams (cyclic amides). For instance, if the substrate reacts with a primary amine, an initial SN2 reaction would form an amino ester intermediate. If this intermediate is then able to undergo a subsequent intramolecular cyclization, a lactam ring would be formed. mdpi.comnih.gov This intramolecular reaction is often favored for the formation of five- or six-membered rings. The process involves the nucleophilic attack of the nitrogen atom onto one of the ester's carbonyl carbons, followed by the elimination of an ethoxide group. The synthesis of lactams through intramolecular cyclization of amino esters or amides is a well-established strategy in organic synthesis. researchgate.netorganic-chemistry.orgnih.gov

The reaction of 1,4-dihaloalkanes with primary amines or ammonia (B1221849) is a known method for synthesizing pyrrolidines, a saturated five-membered nitrogen-containing heterocycle. organic-chemistry.orgsciencemadness.org By analogy, this compound can serve as a precursor for substituted pyrrolidine (B122466) derivatives. The reaction would proceed through a sequential double substitution. An initial reaction with a primary amine would yield a mono-substituted intermediate. This intermediate, still containing a secondary amine and a second alkyl halide moiety, can then undergo an intramolecular SN2 reaction to form the pyrrolidine ring. nih.govnih.govmdpi.com The ester groups would remain as substituents on the resulting pyrrolidine ring, offering further sites for chemical modification.

Table 2: Potential Heterocyclic Products from Reactions with Nitrogen Nucleophiles

NucleophileIntermediate TypeFinal Product Type
Primary Amine (R-NH₂)Amino-bromo-esterSubstituted Pyrrolidine
Ammonia (NH₃)Amino-bromo-esterSubstituted Pyrrolidine

This table outlines potential synthetic routes based on the known reactivity of similar dihaloalkanes. organic-chemistry.orgsciencemadness.org

Elimination Reactions: Dehydrobromination Pathways

In the presence of a strong, non-nucleophilic base, alkyl halides undergo elimination reactions (dehydrohalogenation) to form alkenes. For this compound, the bromine atoms at positions 2 and 4 can be eliminated along with a proton from an adjacent carbon atom (positions 3 and/or 5).

Formation of Unsaturated Pentanedioate Esters

Treatment of this compound with a base such as potassium tert-butoxide would likely initiate an E2 (bimolecular elimination) reaction. This process involves the simultaneous abstraction of a proton by the base and the departure of the bromide leaving group, leading to the formation of a carbon-carbon double bond. Depending on which protons are removed, a mixture of unsaturated pentenedioate or pentadienedioate esters could be formed. The regioselectivity of this reaction is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. The stereochemistry of the elimination typically requires an anti-periplanar arrangement of the proton and the leaving group. It is also possible for elimination to compete with substitution reactions, with the outcome depending on factors such as the strength and steric bulk of the base, the solvent, and the temperature.

Another pathway for modifying α-halo esters is the Reformatsky reaction, which involves the formation of an organozinc reagent that can then react with carbonyl compounds. wikipedia.orglibretexts.orgacs.org While this is a condensation reaction rather than a simple elimination, it represents another key transformation of the α-halo ester functional group.

Organometallic Reactions and Cross-Coupling Methodologies

The carbon-bromine bonds in this compound present opportunities for the formation of new carbon-carbon bonds through organometallic cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, are fundamental in modern organic synthesis. nih.gov

Common cross-coupling reactions include the Suzuki, Negishi, and Stille couplings, which utilize organoboron, organozinc, and organotin reagents, respectively. youtube.com The general catalytic cycle for these reactions involves three key steps: oxidative addition of the alkyl halide to the low-valent transition metal catalyst, transmetalation of the organic group from the organometallic reagent to the catalyst, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. uwindsor.ca

While specific examples of cross-coupling reactions with this compound are not documented in the searched literature, the presence of secondary alkyl bromide moieties suggests that it could serve as an electrophilic partner in such transformations. However, cross-coupling reactions with alkyl halides can be more challenging than with aryl or vinyl halides due to slower rates of oxidative addition and the potential for β-hydride elimination from the alkylmetal intermediate. researchgate.net

The choice of catalyst, ligands, and reaction conditions would be critical to achieve a successful cross-coupling. For instance, in Negishi-type couplings, organozinc reagents are known to react with alkyl bromides in the presence of a palladium catalyst. researchgate.net Similarly, the Suzuki reaction can be employed to couple alkyl halides with organoboranes.

Table 2: General Parameters for Common Cross-Coupling Reactions (Applicable to Alkyl Halides)

Reaction NameOrganometallic ReagentCatalyst (Typical)Key Features
Suzuki CouplingOrganoborane (R-B(OR)₂)Palladium complexRequires a base for activation of the organoborane.
Negishi CouplingOrganozinc (R-ZnX)Palladium or Nickel complexGenerally high reactivity and functional group tolerance. youtube.com
Stille CouplingOrganotin (R-SnR'₃)Palladium complexTolerant of a wide range of functional groups, but tin byproducts can be toxic.

Hydrolysis and Transesterification Reactions of the Ester Functionality

The diethyl ester groups in this compound can be converted to carboxylic acids through hydrolysis or to different esters via transesterification. These transformations are standard procedures in organic chemistry.

Hydrolysis can be carried out under either acidic or basic conditions. However, for a substrate containing bromine atoms, acidic hydrolysis is generally preferred to avoid potential side reactions such as elimination or substitution of the bromides that might occur under basic conditions. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.orgchemguide.co.uk The reaction is typically performed by heating the ester in the presence of a strong acid like hydrochloric acid or sulfuric acid in an aqueous medium. For substrates with low water solubility, co-solvents may be employed. In some cases of hindered esters, more forcing conditions using reagents like a mixture of hydrobromic acid and acetic acid have been proven effective. google.comresearchgate.net

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can also be catalyzed by either an acid or a base. In an acid-catalyzed transesterification, the alcohol acts as the nucleophile. To drive the equilibrium towards the desired product, the alcohol is often used as the solvent. For example, to convert the diethyl ester to a dimethyl ester, the reaction would be carried out in methanol (B129727) with an acid catalyst. google.com

Table 3: General Conditions for Ester Transformations

TransformationReagentsConditionsProduct
Acid-Catalyzed HydrolysisH₂O, HCl or H₂SO₄ (catalyst)Heat2,4-Dibromopentanedioic acid
Base-Catalyzed HydrolysisNaOH or KOH, H₂O/AlcoholHeatSalt of 2,4-Dibromopentanedioic acid
Acid-Catalyzed TransesterificationR'OH (solvent), H⁺ (catalyst)HeatDialkyl 2,4-dibromopentanedioate (new alkyl group)
Base-Catalyzed TransesterificationR'OH, NaOR' or KOR' (catalyst)HeatDialkyl 2,4-dibromopentanedioate (new alkyl group)

Applications in the Synthesis of Complex Organic Molecules

Diethyl 2,4-Dibromopentanedioate as a Bifunctional Building Block

The structure of this compound is characterized by two primary reactive sites: the two carbon-bromine bonds. These C-Br bonds act as electrophilic centers, making them susceptible to attack by a wide range of nucleophiles. This bifunctionality allows the molecule to act as a linker or to undergo reactions at both ends, leading to the formation of larger, more complex structures.

A closely related compound, Diethyl meso-2,5-dibromoadipate, is well-documented as a bifunctional initiator in polymerization reactions. This analogous reactivity highlights the utility of having two bromine atoms in the structure, which can independently initiate polymerization chains. Similarly, this compound can be employed in various organic syntheses where the stepwise or simultaneous reaction at the two bromine-bearing carbons is required. The ester groups, while less reactive under many conditions, provide additional functional handles that can be modified in subsequent synthetic steps, for example, through hydrolysis to carboxylic acids or reduction to alcohols.

Construction of Novel Carbocyclic and Heterocyclic Ring Systems

The dual electrophilic nature of this compound makes it a prime candidate for the synthesis of various cyclic compounds.

Carbocyclic Rings: The formation of cyclopropane (B1198618) rings from alkenes using reagents that deliver a carbene (a species with a neutral carbon atom with two unshared valence electrons) is a fundamental transformation in organic chemistry. masterorganicchemistry.com While methods like the Simmons-Smith reaction typically use diiodomethane (B129776) and a zinc-copper couple, the principle of using a dihaloalkane derivative is key. masterorganicchemistry.com The 1,3-disposition of the bromine atoms in this compound allows for the potential formation of cyclopropane derivatives through intramolecular cyclization under reducing conditions or by reaction with a suitable C1 synthon.

Heterocyclic Rings: A significant application of bifunctional electrophiles is in the synthesis of heterocyclic rings by reacting them with dinucleophiles. The analogous compound, Diethyl meso-2,5-dibromoadipate, is used to construct nitrogen-containing heterocycles such as pyrrolidines and lactams. Following this logic, this compound can react with dinucleophiles like diamines, diols, or dithiols to form corresponding six-membered heterocyclic rings. For instance, reaction with a diamine could yield a substituted piperidine (B6355638) derivative.

Furthermore, the condensation of diesters with hydrazine (B178648) derivatives is a classic method for preparing five-membered heterocyclic systems like pyrazolones or pyrazolidine-3,5-diones. This suggests that this compound could serve as a precursor to novel, functionalized pyrazolidine (B1218672) systems, which are themselves important scaffolds in medicinal chemistry.

Utilization in Total Synthesis of Natural Products and Analogues

The assembly of natural products often requires strategic planning and the use of versatile building blocks that can introduce specific carbon skeletons and functional groups. Bifunctional compounds like this compound are valuable in this context. While specific examples of its use in the total synthesis of a named natural product are not prominently featured in broad literature searches, its potential utility is clear.

This building block can introduce a functionalized five-carbon chain which is a common motif in various natural products. The two bromine atoms and two ester groups offer four points for chemical modification, allowing for the controlled, stepwise construction of complex target molecules. The stereochemistry at the two chiral, bromine-bearing centers can also be controlled or used to direct the stereochemical outcome of subsequent reactions, a critical aspect of natural product synthesis.

Role in the Development of New Synthetic Methodologies

This compound and its analogues are instrumental in the development and optimization of new synthetic reactions. A key area where such compounds have proven useful is in polymer chemistry.

The structurally similar Diethyl meso-2,5-dibromoadipate is employed as a difunctional initiator for Atom Transfer Radical Polymerization (ATRP). This controlled polymerization technique allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. The two bromine atoms in the initiator molecule allow the polymer chain to grow from both ends simultaneously. This leads to the formation of polymers with a bromine atom at each terminus, which can then be used for further modifications, such as creating block copolymers. The use of this compound in similar polymerization studies would be a logical extension, helping to explore new polymer structures and properties.

Table 2: Summary of Synthetic Applications

Reagent Type Reaction Resulting Structure Application Area
Monomers (e.g., acrylates) Atom Transfer Radical Polymerization (ATRP) α,ω-dihalo-terminated polymers Polymer Chemistry, Materials Science
Dinucleophiles (e.g., diamines) Nucleophilic Substitution Heterocyclic rings (e.g., Piperidines) Organic Synthesis, Medicinal Chemistry
Hydrazines Condensation/Cyclization Heterocyclic rings (e.g., Pyrazolidinones) Organic Synthesis, Medicinal Chemistry
Reducing Agents / C1 Synthons Intramolecular/Intermolecular Cyclization Carbocyclic rings (e.g., Cyclopropanes) Organic Synthesis

Emerging Research Areas and Future Perspectives

Chemoenzymatic Transformations of Diethyl 2,4-Dibromopentanedioate

The integration of enzymatic processes with chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for creating complex molecules with high selectivity. For this compound, enzymes, particularly lipases, present significant opportunities for stereoselective transformations.

Detailed Research Findings: Enzymatic kinetic resolution (EKR) is a key area of interest. Lipases are well-known for their ability to selectively hydrolyze or transesterify one enantiomer of a racemic ester, leaving the other enantiomer untouched. d-nb.infomdpi.com This process can yield enantiopure esters and their corresponding acids or alcohols, which are valuable chiral building blocks. Research on analogous substrates, such as Morita-Baylis-Hillman (MBH) adducts and various phosphonates, has demonstrated the efficacy of lipases from sources like Candida antarctica, Candida rugosa, and Pseudomonas cepacia in such resolutions. d-nb.infomdpi.comresearchgate.net

In the context of this compound, which possesses two stereocenters, lipases could be employed for:

Desymmetrization: Selectively hydrolyzing one of the two ester groups of the meso-diastereomer to create a chiral monoester.

Kinetic Resolution: Differentiating between the enantiomers of the racemic diastereomer pair through selective hydrolysis or transesterification. mdpi.com

The choice of enzyme and reaction conditions (e.g., solvent, acyl donor in transesterification) is crucial for achieving high enantioselectivity (expressed as the enantiomeric ratio, E). d-nb.info For instance, transesterification reactions in organic solvents like diethyl ether or THF have proven successful for resolving various ester derivatives. d-nb.info

Enzyme SourcePotential Application for this compoundCommon Reaction TypeReference
Candida antarctica Lipase (B570770) B (CALB)Kinetic resolution of racemic diastereomers.Transesterification/Hydrolysis d-nb.info
Pseudomonas fluorescens LipaseSelective hydrolysis for kinetic resolution.Hydrolysis d-nb.info
Pseudomonas cepacia Lipase (PCL)Kinetic resolution, potentially with high selectivity.Hydrolysis d-nb.info
Candida rugosa LipaseHydrolysis for obtaining optically active products.Hydrolysis mdpi.comresearchgate.net

Computational Chemistry Studies of Reactivity and Conformations

Computational chemistry provides invaluable insights into molecular properties that are often difficult to study experimentally. For this compound, computational methods can be used to predict its conformational landscape, reactivity, and spectroscopic properties.

Detailed Research Findings: The molecule has multiple rotatable bonds and two stereocenters, leading to a complex potential energy surface with several stable conformers for its diastereomers ((2R,4S)-meso, (2R,4R)-racemic, and (2S,4S)-racemic).

Conformational Analysis: Using methods like Density Functional Theory (DFT), researchers can calculate the relative energies of different staggered conformations to identify the most stable geometries. This information is critical for understanding how the molecule interacts with reagents or enzyme active sites.

Reactivity Prediction: Computational models can illuminate the molecule's reactivity. For example, calculating the electrostatic potential map can identify the electron-deficient sites most susceptible to nucleophilic attack. The bromine-bearing carbons are primary sites for SN2 reactions. Furthermore, the stability of potential intermediates, such as the Meisenheimer complexes that can form in reactions with certain nucleophiles, can be assessed. rsc.org This helps in predicting reaction pathways and product distributions. rsc.org

Spectroscopic Correlation: Theoretical calculations of NMR chemical shifts and coupling constants for the lowest energy conformers can be compared with experimental data to confirm the stereochemistry and predominant solution-phase conformation of the molecule.

Green Chemistry Approaches to Synthesis and Derivatization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis and use of this compound is a crucial area for future research.

Detailed Research Findings: Traditional synthesis and derivatization might involve hazardous reagents and solvents. Green chemistry offers several avenues for improvement:

Greener Synthesis: Research could focus on replacing conventional brominating agents with more environmentally benign alternatives. Furthermore, exploring catalytic methods that improve atom economy and reduce waste is a key objective. The use of greener solvents, such as diethyl carbonate, which is considered a more sustainable alternative to traditional volatile organic compounds, could be investigated for synthesis and purification steps. researchgate.net

Catalytic Derivatization: Instead of stoichiometric reagents, catalytic approaches for derivatization reactions (e.g., C-C bond formation) can minimize waste. Enzyme-catalyzed reactions, as discussed in section 8.1, are inherently green as they operate under mild conditions (room temperature, neutral pH) and are highly selective, reducing the need for protecting groups and minimizing byproduct formation. mdpi.comunam.mx

Solvent Selection: The choice of solvent is a major factor in the environmental footprint of a process. Investigations into using water, supercritical fluids, or bio-based solvents for reactions involving this compound would align with green chemistry goals. For example, lipase-catalyzed reactions can often be performed in aqueous media or greener organic solvents like 2-MeTHF. d-nb.info

Advanced Materials Science Applications (e.g., polymer initiators via analogy)

The presence of two activatable carbon-bromine bonds makes this compound a highly promising candidate for applications in advanced materials science, particularly in polymer synthesis.

Detailed Research Findings: By analogy to structurally similar compounds, this compound is an excellent potential initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a type of controlled/"living" radical polymerization that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. cmu.edu

Bifunctional Initiator: Compounds with two initiating sites, like dimethyl 2,6-dibromoheptanedioate, are used as bifunctional ATRP initiators. cmu.edu this compound could similarly initiate polymerization from its two C-Br sites, allowing for the growth of polymer chains in two directions. This is a powerful method for synthesizing triblock copolymers or for chain-extending existing polymers.

Polymer Architecture: Using this compound as an initiator would enable the creation of polymers with a central functional group (the pentanedioate (B1230348) moiety) and potentially biodegradable ester linkages. The resulting polymers could have applications as thermoplastic elastomers, compatibilizers, or specialized coatings.

Analogy to Other Initiators: The functionality is analogous to other common ATRP initiators like ethyl 2-bromoisobutyrate, but with the added advantage of being difunctional. cmu.edu The kinetics of initiation would be a critical factor to study, ensuring that initiation is fast and efficient relative to propagation to produce well-controlled polymers. cmu.edu

Initiator TypePotential Polymer Architecture with this compoundKey AdvantageReference
Thermal InitiatorNot directly applicable for controlled polymerization.Simple initiation via heat. pergan.com
Bifunctional ATRP InitiatorABA Triblock Copolymers, Chain-extended polymers.Controlled molecular weight and architecture. cmu.edu
Anionic InitiatorNot directly applicable.Used for specific monomers like dienes. dntb.gov.ua

Q & A

Q. How can researchers address challenges in reproducing published synthetic procedures for this compound?

  • Verify reagent purity (e.g., bromine water content) and equipment calibration (e.g., temperature control). Collaborate with original authors for unpublished details (e.g., stirring rate). Publish negative results with full experimental logs to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.